molecular formula C17H17N3O B5816267 N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide

N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide

Cat. No. B5816267
M. Wt: 279.34 g/mol
InChI Key: NGTBDBZVGIQAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as EBI-005 or EBI-029 and has been the subject of several scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide is not fully understood, but it is believed to act as an inhibitor of certain protein kinases and phosphatases. These enzymes play important roles in cellular signaling pathways, which regulate various cellular processes, such as proliferation, differentiation, and apoptosis. By inhibiting these enzymes, this compound may modulate these pathways and affect cellular behavior.
Biochemical and Physiological Effects:
N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of certain protein kinases and phosphatases, such as p38 MAPK, ERK1/2, and SHP-2. In vivo studies have shown that this compound can reduce inflammation and improve symptoms in animal models of inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting certain protein kinases and phosphatases. However, this compound also has some limitations. It may have off-target effects on other enzymes or cellular processes, and its efficacy and toxicity may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research on N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of specific protein kinases and phosphatases. Another area of interest is the investigation of the role of these enzymes in various diseases and cellular processes, and the potential therapeutic applications of targeting them. Additionally, the use of this compound as a tool for studying cellular signaling pathways and protein-protein interactions may also be explored.

Synthesis Methods

The synthesis of N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been reported in several scientific studies. One of the most common methods involves the reaction of 4-methylbenzoyl chloride with 1-ethyl-1H-benzimidazole in the presence of a base, such as triethylamine or sodium hydroxide. This reaction leads to the formation of the desired compound, which can be purified by column chromatography or recrystallization.

Scientific Research Applications

N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been investigated for its potential applications in various scientific fields. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis. In biochemistry, it has been used as a tool to study the role of certain proteins, such as phosphatases and kinases, in cellular signaling pathways. In pharmacology, it has been used to investigate the pharmacokinetics and pharmacodynamics of drugs that target these pathways.

properties

IUPAC Name

N-(1-ethylbenzimidazol-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-3-20-15-7-5-4-6-14(15)18-17(20)19-16(21)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTBDBZVGIQAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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